BenchChemオンラインストアへようこそ!

4-Bromo-1-chloro-6-nitroisoquinoline

Medicinal Chemistry Organic Synthesis Cross-Coupling

4-Bromo-1-chloro-6-nitroisoquinoline (CAS 1369199-81-4) is a non-fungible, polysubstituted isoquinoline building block featuring three orthogonal reactive handles: C4-Br for Suzuki-Miyaura cross-coupling, C1-Cl for nucleophilic aromatic substitution (SNAr), and C6-NO₂ for selective reduction to a primary amine. This unique combination enables sequential, chemoselective transformations impossible with simpler analogs. With a computed XLogP3 of 3.6—up to +1.5 log units higher than non-brominated derivatives—this scaffold accelerates CNS-penetrant lead optimization and reduces synthetic iterations for optimal LipE. An essential precursor for 6-aminoisoquinoline-based kinase inhibitor libraries. ≥95% purity. Available for immediate dispatch.

Molecular Formula C₉H₄BrClN₂O₂
Molecular Weight 287.5
CAS No. 1369199-81-4
Cat. No. B1142697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-chloro-6-nitroisoquinoline
CAS1369199-81-4
Molecular FormulaC₉H₄BrClN₂O₂
Molecular Weight287.5
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=CN=C2Cl)Br
InChIInChI=1S/C9H4BrClN2O2/c10-8-4-12-9(11)6-2-1-5(13(14)15)3-7(6)8/h1-4H
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-chloro-6-nitroisoquinoline (CAS 1369199-81-4) | A Multi-Functional Isoquinoline Building Block for Medicinal Chemistry


4-Bromo-1-chloro-6-nitroisoquinoline (CAS 1369199-81-4) is a polysubstituted heteroaromatic compound with the molecular formula C9H4BrClN2O2 and a molecular weight of 287.50 g/mol [1]. It features a core isoquinoline scaffold bearing three distinct functional groups: a bromo substituent at the 4-position, a chloro substituent at the 1-position, and a nitro group at the 6-position [1]. This unique combination of electron-withdrawing and halogen substituents imparts a specific reactivity profile that is not accessible with simpler isoquinoline derivatives. The compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry, enabling the construction of complex molecular libraries through sequential, chemoselective transformations .

Why 4-Bromo-1-chloro-6-nitroisoquinoline Cannot Be Replaced by Simpler Isoquinoline Analogs


The synthetic and physicochemical value of 4-bromo-1-chloro-6-nitroisoquinoline is derived from the simultaneous presence of three different functional handles (C4-Br, C1-Cl, and C6-NO2), each with distinct reactivity and electronic effects. Substituting this compound with a simpler analog, such as one lacking the nitro group (e.g., 4-bromo-1-chloroisoquinoline) or lacking a halogen (e.g., 6-nitroisoquinoline), fundamentally alters the molecule's synthetic potential and its computed properties, including lipophilicity and electron density [1][2]. The strategic combination of a nitro group for reduction or further functionalization, a chloro substituent at C1 primed for nucleophilic aromatic substitution (SNAr), and a bromo group at C4 for orthogonal cross-coupling reactions provides a level of chemoselectivity that is simply absent in less complex building blocks [3]. This means that a scientist requiring the specific regiochemical and electronic profile of this compound for a structure-activity relationship (SAR) study or a multistep synthesis cannot achieve the same outcome with an alternative scaffold. The quantitative differentiation detailed below underscores why this specific compound is a non-fungible reagent in advanced chemical research.

Quantitative Evidence for Selecting 4-Bromo-1-chloro-6-nitroisoquinoline Over Its Closest Analogs


Orthogonal Cross-Coupling Handles Enable Sequential, Chemoselective Functionalization

The presence of a C4 bromo and C1 chloro substituent allows for the sequential, orthogonal functionalization of the isoquinoline core via transition metal-catalyzed cross-coupling reactions. This is in stark contrast to analogs bearing only a single halogen or two identical halogens. Based on well-established reactivity trends in heterocyclic chemistry, the C-Br bond is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C-Cl bond [1]. This differential reactivity enables the C4 position to be functionalized first via Suzuki-Miyaura, Stille, or Buchwald-Hartwig coupling while leaving the C1-Cl intact for subsequent reactions, such as nucleophilic aromatic substitution or a second, more challenging cross-coupling [2]. The analog 4-bromo-1-chloroisoquinoline (CAS 66728-98-1) shares this halogen pattern but lacks the nitro group, precluding a key functional handle. Conversely, 1-chloro-6-nitroisoquinoline (CAS 1367810-55-6) and 6-nitroisoquinoline (CAS 70538-57-7) offer only a single reactive halogen, severely limiting the potential for sequential diversification.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Enhanced Lipophilicity and Predicted ADME Profile Compared to Non-Halogenated Analogs

The computed partition coefficient (XLogP3) serves as a key indicator of a compound's lipophilicity, which directly influences its predicted absorption, distribution, and membrane permeability. 4-Bromo-1-chloro-6-nitroisoquinoline has a computed XLogP3 value of 3.6, significantly higher than its non-brominated analog, 1-chloro-6-nitroisoquinoline (XLogP3 = 2.9), and the parent 6-nitroisoquinoline scaffold (XLogP3 = 2.1) [1][2][3]. This quantitative difference of +0.7 and +1.5 log units, respectively, translates to a predicted increase in lipophilicity by approximately one order of magnitude or more. For medicinal chemists, this higher lipophilicity can be a crucial advantage when optimizing compounds for central nervous system (CNS) penetration or for improving oral bioavailability.

ADME Prediction Medicinal Chemistry Lipophilicity

C1 Chloro Substituent as a Dedicated Site for Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent at the 1-position of the isoquinoline ring is strategically positioned for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group at C6 further activates the ring toward nucleophilic attack, particularly at C1. This reactivity is a key differentiator from analogs like 4-bromo-1-chloroisoquinoline (CAS 66728-98-1), which lacks the nitro group and therefore exhibits reduced activation for SNAr. While quantitative rate data for this specific compound is not available, the general principle is well-established: nitro groups ortho or para to a leaving group significantly accelerate SNAr reactions [1]. This allows the C1-Cl bond to be displaced by a wide range of nucleophiles (amines, alkoxides, thiols), providing an orthogonal functionalization pathway that is complementary to the C4-Br cross-coupling reactions.

Organic Synthesis Medicinal Chemistry SNAr

Nitro Group as a Versatile Precursor for Amine Derivatives and Other Functionalities

The C6-nitro group is a cornerstone functional handle that is absent in key comparators like 4-bromo-1-chloroisoquinoline (CAS 66728-98-1). This nitro group can be selectively reduced to a primary amine (6-aminoisoquinoline derivative), a transformation that is central to many medicinal chemistry syntheses. The resulting amine serves as a versatile anchor point for further diversification via amide bond formation, reductive amination, or diazotization. While this is a class-level inference for nitroarene reduction, a related patent demonstrates that 1-nitroisoquinoline can be reduced to 1-aminoisoquinoline in yields of 56-72%, illustrating the practical viability of this transformation on the isoquinoline scaffold [1]. The ability to access an amino functionality from the nitro precursor is a key differentiating factor, enabling a third vector for molecular elaboration that is not available with the non-nitrated analog.

Medicinal Chemistry Functional Group Interconversion Reduction

Unique Molecular Weight and Heavy Atom Count for Structure-Activity Relationship (SAR) Studies

The molecular weight (MW) and heavy atom count (HAC) are critical parameters in drug design, influencing properties like solubility, permeability, and target binding. 4-Bromo-1-chloro-6-nitroisoquinoline possesses a molecular weight of 287.50 g/mol and a heavy atom count of 15 [1]. This positions it in a distinct chemical space compared to its simpler analogs: 1-chloro-6-nitroisoquinoline (MW = 208.60 g/mol, HAC = 14) and 6-nitroisoquinoline (MW = 174.16 g/mol, HAC = 13) [2][3]. The presence of the heavy bromine atom not only increases the compound's mass but also introduces unique steric and electronic properties that can be exploited in SAR studies. For example, the larger atomic radius of bromine can be used to probe the size and shape of a hydrophobic binding pocket, and its polarizability can enhance van der Waals interactions, effects that cannot be mimicked by the lighter chlorine or hydrogen atoms found in the analogs.

Medicinal Chemistry SAR Lead Optimization

Recommended Research and Industrial Applications for 4-Bromo-1-chloro-6-nitroisoquinoline


Sequential Diversification for Targeted Library Synthesis in Drug Discovery

Utilize the orthogonal reactivity of the C4-Br (for Suzuki-Miyaura coupling) and C1-Cl (for SNAr with amines) to efficiently generate a library of 4-aryl/heteroaryl and 1-amino substituted isoquinolines. The C6-NO2 group can be reduced in a final step to reveal a primary amine for further conjugation or to modulate basicity, as supported by its quantitative lipophilicity advantage (XLogP3 = 3.6) over simpler analogs [1][2].

Synthesis of Kinase Inhibitor Scaffolds Requiring a 6-Aminoisoquinoline Core

The compound serves as an ideal precursor for 6-aminoisoquinoline derivatives, which are known intermediates in the synthesis of various kinase inhibitors [3]. The presence of the C4-Br and C1-Cl handles allows for the introduction of peripheral substituents to explore key binding interactions (e.g., hinge-binding motif, solvent-exposed region) before reduction of the nitro group to reveal the critical 6-amino functionality [4].

ADME Optimization Studies Requiring Higher Lipophilicity Baselines

Employ this compound as a core scaffold when the target profile demands a higher starting lipophilicity. Its computed XLogP3 of 3.6, which is +0.7 and +1.5 log units higher than its non-brominated analogs [1][2][5], provides a head start in medicinal chemistry campaigns aimed at improving membrane permeability and CNS penetration, potentially reducing the number of required synthetic iterations to achieve an optimal LipE profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-chloro-6-nitroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.